molecular formula C11H11NO3 B15069199 4-(Azetidine-1-carbonyl)benzoic acid CAS No. 915199-15-4

4-(Azetidine-1-carbonyl)benzoic acid

Katalognummer: B15069199
CAS-Nummer: 915199-15-4
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: YATSWSAFQYEXPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azetidine-1-carbonyl)benzoic acid is a compound that features a four-membered nitrogen-containing ring known as azetidine, attached to a benzoic acid moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the benzoic acid group further enhances its chemical versatility, making it a valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 4-(Azetidine-1-carbonyl)benzoic acid, can be achieved through several methods. . This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of metalated azetidines and practical C(sp3)–H functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Photochemical methods are particularly attractive due to their efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azetidine-1-carbonyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The azetidine ring can be reduced under specific conditions to form less strained nitrogen-containing rings.

    Substitution: Both the azetidine and benzoic acid groups can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxidized carboxylate derivatives, reduced nitrogen-containing rings, and various substituted azetidine and benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Azetidine-1-carbonyl)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Azetidine-1-carbonyl)benzoic acid involves its interaction with molecular targets through its azetidine and benzoic acid moieties. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The benzoic acid group can interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Azetidine-1-carbonyl)benzoic acid is unique due to the combination of the azetidine ring and the benzoic acid moiety. This combination imparts both high reactivity and versatility, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

915199-15-4

Molekularformel

C11H11NO3

Molekulargewicht

205.21 g/mol

IUPAC-Name

4-(azetidine-1-carbonyl)benzoic acid

InChI

InChI=1S/C11H11NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h2-5H,1,6-7H2,(H,14,15)

InChI-Schlüssel

YATSWSAFQYEXPC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.